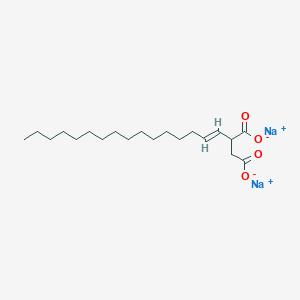
Disodium hexadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hexadecenylsuccinate is a chemical compound with the molecular formula C20H34Na2O4. It is a disodium salt of hexadecenyl succinic acid, characterized by its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium hexadecenylsuccinate typically involves the reaction of hexadecenyl succinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The process involves continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium hexadecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in anhydrous solvents.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives of the original compound.
Scientific Research Applications
Disodium hexadecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: this compound is used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of disodium hexadecenylsuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein function. The pathways involved in its action include the disruption of lipid bilayers and the stabilization of emulsions.
Comparison with Similar Compounds
Similar Compounds
Disodium succinate: A similar compound with the molecular formula C4H4Na2O4, used as a flavor enhancer and acidity regulator.
Disodium phosphate: Another related compound with the formula Na2HPO4, used in food and water treatment.
Uniqueness
Disodium hexadecenylsuccinate is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it more effective in forming micelles and stabilizing emulsions compared to shorter-chain analogs like disodium succinate and disodium phosphate.
Properties
CAS No. |
54324-65-1 |
|---|---|
Molecular Formula |
C20H34Na2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
disodium;2-[(E)-hexadec-1-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h15-16,18H,2-14,17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b16-15+;; |
InChI Key |
PJMUCUJZVMMEBK-VRZXRVJBSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



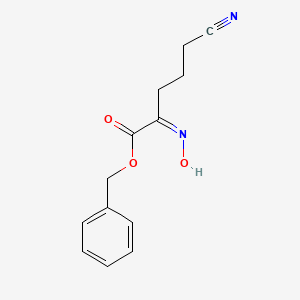
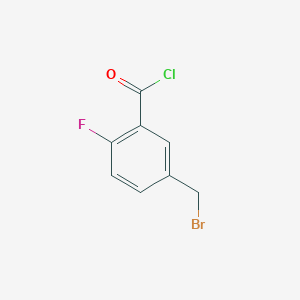

![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
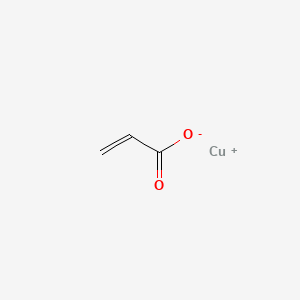

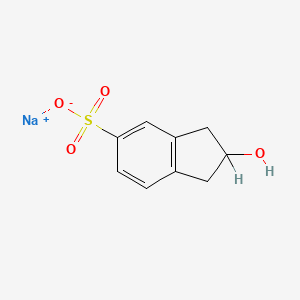

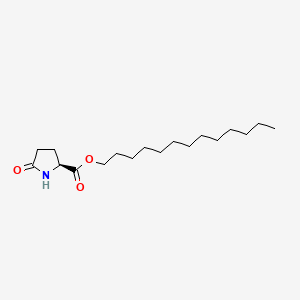
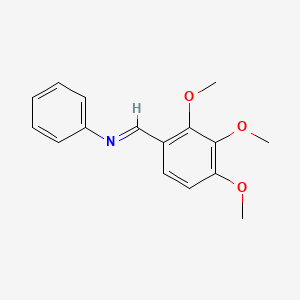


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
